molecular formula C5H4Br2S B176918 2,3-Dibromo-4-methylthiophene CAS No. 125257-38-7

2,3-Dibromo-4-methylthiophene

Cat. No.: B176918
CAS No.: 125257-38-7
M. Wt: 255.96 g/mol
InChI Key: WBYLRMUZATVKLP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methylthiophene is a versatile and valuable synthetic building block in advanced organic chemistry and materials science research. Its primary research value lies in its strategic halogen placement, which enables regioselective functionalization, particularly through metal-catalyzed cross-coupling reactions like the Suzuki reaction, to construct complex, functionalized thiophene-based architectures . This capability is central to exploring structure-activity relationships in medicinal chemistry, where researchers have used similar dibromothiophene cores to generate novel compounds screened for a range of biological activities. These activities include potent antibacterial effects against resistant strains and significant antioxidant and antiurease activities, as demonstrated by synthesized derivatives exhibiting over 80% DPPH radical scavenging and 67% urease inhibition . The methyl group on the thiophene ring further aids in tuning the electronic properties and steric profile of the resulting molecules. Beyond pharmaceutical research, this compound serves as a key precursor in the development of electronic and optoelectronic materials. The thiophene scaffold is a cornerstone in constructing conjugated systems for organic electronics, and the reactive bromine handles allow for its incorporation into larger, defined oligomers and polymers, such as terthiophenes, which are investigated for applications in biosensing, organic transistors, and photodynamic therapy . By providing a pathway to custom-designed molecular structures, this compound empowers researchers in drug discovery and functional materials development to synthesize and evaluate novel compounds with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYLRMUZATVKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560174
Record name 2,3-Dibromo-4-methylthiophene
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Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125257-38-7
Record name 2,3-Dibromo-4-methylthiophene
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Record name 2,3-Dibromo-4-methylthiophene
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Synthetic Methodologies and Advanced Strategies for 2,3 Dibromo 4 Methylthiophene

Direct Bromination Approaches for Thiophene (B33073) Ring Systems

Direct bromination remains a fundamental approach for the halogenation of thiophene rings. The inherent reactivity of the thiophene nucleus towards electrophiles makes this a feasible, though often challenging, method in terms of controlling the position and degree of bromination.

Regioselective Bromination of Substituted Thiophenes

The synthesis of specifically substituted bromothiophenes, such as 2,3-Dibromo-4-methylthiophene, requires precise control over the reaction to ensure the bromine atoms are introduced at the desired positions. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of this reaction on a substituted thiophene ring is influenced by the electronic and steric effects of the substituent. For 4-methylthiophene, the methyl group is an activating, ortho-para directing group. However, the high reactivity of the thiophene ring, particularly at the C2 and C5 (α-positions), can lead to a mixture of products.

Achieving the 2,3-dibromo substitution pattern often necessitates careful selection of the brominating agent and reaction conditions. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The use of NBS, often in conjunction with a silica gel support, can provide a degree of regiochemical control. nih.gov Theoretical analysis using ab initio calculations can be employed to predict the positional selectivity of electrophilic aromatic bromination, which often aligns well with experimental results. nih.gov

For instance, the bromination of a trisubstituted thiophene derivative using two equivalents of Br₂ in a solution of acetic acid and chloroform has been shown to selectively introduce a bromine atom at the desired position. mdpi.com By carefully controlling stoichiometry and reaction temperature, it is possible to influence the substitution pattern and favor the formation of the desired dibromo-isomer.

Multi-step Halogenation Pathways

When direct bromination fails to provide the desired regioselectivity or leads to inseparable mixtures, multi-step synthetic sequences are employed. vapourtec.comflinders.edu.au These pathways can involve the introduction of blocking groups, directed metallation, or a series of halogenation and dehalogenation steps to meticulously build the desired substitution pattern.

One such strategy involves a sequence of chemo- and regioselective direct lithiation reactions followed by bromination. mdpi.com This approach allows for the stepwise functionalization of the thiophene ring. For example, starting from thiophene, a sequence of lithiations and reactions with electrophiles can introduce substituents at specific positions before the final bromination step yields the target molecule. mdpi.comresearchgate.net This method provides excellent control over the final structure, albeit at the cost of a longer synthetic route. Continuous-flow systems are increasingly being used for multi-step syntheses to improve efficiency, mixing, and thermal control. flinders.edu.au

Metal-Catalyzed Coupling Strategies in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including functionalized thiophenes. Palladium and nickel catalysts are particularly prominent in forging carbon-halogen and carbon-carbon bonds with high efficiency and selectivity.

Palladium-Mediated Carbon-Halogen Bond Functionalization

Palladium catalysis is a powerful tool for the synthesis of functionalized thiophenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C-C bonds. While these reactions typically functionalize a pre-existing carbon-halogen bond, palladium catalysts can also be involved in direct C-H functionalization, offering a more atom-economical approach.

Recent advancements have demonstrated the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions using palladium/norbornene (Pd/NBE) cooperative catalysis. acs.org This method allows for the site-selective introduction of two different functional groups. Furthermore, palladium-catalyzed domino reactions using thiourea as a dihydrosulfide surrogate provide access to various sulfur-containing heterocycles, including benzo[b]thiophenes and thieno[3,2-b]thiophenes, showcasing the versatility of palladium in thiophene chemistry. organic-chemistry.org The development of novel palladium(II) complexes, such as tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes, continues to expand the scope of these catalytic transformations. nih.gov

Catalyst SystemReaction TypeSubstratesKey Features
Palladium/Norbornene (Pd/NBE)Vicinal DifunctionalizationMono- and disubstituted thiophenesSite-selective and regioselective functionalization at C4 and C5 positions. acs.org
[Pd₂dba₃]/TriphosC-S Coupling/CyclizationAryl halides, thiourea, alkynesOne-pot synthesis of thioethers and fused thiophene systems. organic-chemistry.org
Palladium(II) trifluoroacetateRearrangement/Complex FormationBenzo[d]thiazole-containing alkenesSynthesis of novel N,S-heterocyclic carbene palladium(II) complexes. nih.gov

Nickel-Catalyzed Reactions for Thiophene Derivative Formation

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They have been extensively used in the synthesis of thiophene-based polymers and other derivatives. rsc.orgresearchgate.net Nickel-catalyzed reactions can proceed through various mechanisms, including C-H arylation and C-S bond cleavage. researchgate.netacs.org

An earth-abundant nickel(II) bipyridine catalyst has been shown to be effective in the direct arylation polymerization of thiophene heteroaryls with poly(hetero)aryl halides. nih.govresearchgate.net This method allows for the creation of highly cross-linked organic polymers. Furthermore, nickel-catalyzed cross-coupling polycondensation of thiophene derivatives can occur via C-S bond cleavage, providing a novel pathway to polythiophenes. acs.org The development of acid-facilitated, nickel-catalyzed thioetherification using visible light demonstrates a move towards more sustainable and efficient synthetic protocols. uni-regensburg.de

Catalyst SystemReaction TypeSubstratesKey Features
Nickel(II) bipyridine/LiHMDSDirect Arylation PolymerizationDi- and tri-thiophene heteroaryls, poly(hetero)aryl halidesSynthesis of highly cross-linked thiophene-based polymers. nih.govresearchgate.net
Nickel(II) complexDeprotonative C-H Functionalization Polycondensation2-(phenylsulfonyl)-3-hexylthiopheneProceeds via C-S bond cleavage to form regioregular polythiophenes. acs.org
NiBr₂·3H₂O/PhotocatalystThioetherification Cross-CouplingAryl halides, thiolsAcid-facilitated reaction under visible light, compatible with continuous flow. uni-regensburg.de

Green Chemistry Principles in the Synthesis of Dibromothiophenes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of dibromothiophenes is no exception, with several environmentally benign approaches being developed.

A significant advancement is the use of greener brominating agents and solvent systems. One such method involves the generation of an electrophilic bromine species (X⁺, where X = Br) from ammonium halide and hydrogen peroxide in aqueous acetic acid. cdnsciencepub.com This approach offers yields and purities comparable to those obtained with N-bromosuccinimide (NBS) but with more environmentally friendly byproducts. cdnsciencepub.com Another green method utilizes a bromide-bromate couple (2:1) in an aqueous medium, which upon in-situ acid activation, generates the reactive species BrOH for efficient bromination of various heterocycles without the need for a catalyst. researchgate.netacs.org These methods avoid the use of hazardous solvents and toxic reagents, aligning with the core tenets of green chemistry. cdnsciencepub.comcambridgescholars.com

Visible-light-induced radical processes also present a green alternative. For example, the C(sp³)–H bromination of 4-methylthiophene derivatives has been achieved using HBr as the bromine source and H₂O₂ as a low-toxic oxidant under air at ambient temperature, demonstrating high atom economy and environmental friendliness. rsc.org

Green Chemistry ApproachReagentsSolventKey Advantages
In-situ Halogen GenerationAmmonium bromide, Hydrogen peroxideAqueous Acetic AcidAvoids NBS, environmentally benign waste products. cdnsciencepub.com
Bromide-Bromate CoupleSodium bromide, Sodium bromate, AcidAqueous MediumCatalyst-free, mild conditions, selective monobromination. researchgate.netacs.org
Visible-Light-Induced BrominationHydrogen bromide, Hydrogen peroxideNot specifiedHigh atom economy, uses cheap and low-toxic oxidant, ambient conditions. rsc.org

Investigation of Reaction Kinetics and Mechanistic Pathways in Halogenation

The synthesis of this compound is primarily achieved through the electrophilic halogenation of a 4-methylthiophene precursor. The kinetics of this reaction are notably rapid. The thiophene ring is significantly more nucleophilic than benzene (B151609), leading to a halogenation rate that is approximately 10^7 to 10^8 times faster than that of benzene. wikipedia.orgiust.ac.ir This high reactivity means that reactions can proceed swiftly even at temperatures as low as -30 °C. iust.ac.ir

The mechanistic pathway for the bromination of 4-methylthiophene follows the principles of electrophilic aromatic substitution. The sulfur atom in the thiophene ring activates the molecule, particularly at the alpha-positions (C2 and C5), while the electron-donating methyl group at the C4 position also activates the ring. The reaction proceeds through the formation of a resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, after the thiophene ring attacks an electrophilic bromine species (e.g., Br₂ or a protonated N-bromosuccinimide). Aromaticity is subsequently restored by the loss of a proton.

Due to the high activation of the thiophene ring, polybromination is a common outcome that must be carefully controlled. iust.ac.ir The initial bromination of 4-methylthiophene would likely occur at the most activated and sterically accessible alpha-position, C2. Subsequent bromination to yield the 2,3-dibromo isomer requires overcoming the directing effects that would favor substitution at the C5 position. Achieving the desired 2,3-regiochemistry often involves multi-step strategies or precise control of reaction conditions to influence the kinetic and thermodynamic products. In some cases, complex mechanistic phenomena such as "halogen dance" reactions, where halogens migrate around the heterocyclic ring under basic conditions, can be computationally studied to understand isomer formation. ias.ac.in

Table 1: Comparative Reactivity in Electrophilic Halogenation

CompoundRelative Rate of Bromination (Approx.)Reaction Conditions
Benzene1Requires Lewis acid catalyst (e.g., FeBr₃)
Thiophene~10⁷ - 10⁸Can occur rapidly without a catalyst, even at low temperatures

Process Optimization and Scalability Studies for Laboratory and Industrial Applications

Optimizing the synthesis of this compound is critical for transitioning from small-scale laboratory preparations to large-scale industrial production. The primary challenges are controlling the reaction's high exothermicity, preventing the formation of polybrominated by-products, and ensuring the selective formation of the desired 2,3-isomer over other isomers like 2,5-dibromo-4-methylthiophene. researchgate.net

On a laboratory scale, optimization focuses on the careful selection of reagents and conditions. N-bromosuccinimide (NBS) is often favored over elemental bromine as a milder and more selective brominating agent. researchgate.netjcu.edu.au Solvents, reaction time, and temperature are meticulously controlled to maximize the yield of the target compound. For instance, studies on the synthesis of related brominated methylthiophenes have shown that specific temperatures and reaction times can lead to high yields and purities. researchgate.net

For industrial applications, these parameters must be re-evaluated with a focus on cost, safety, and environmental impact. Process development for scaling up halogenations requires a thorough understanding of the reaction's thermodynamics to manage heat flow in large reactors. mt.com The choice of solvent is critical, balancing reaction performance with cost, safety, and ease of removal. For example, in the large-scale synthesis of a related brominated thiophene derivative, dichloromethane was used, and the solvent-to-reagent ratio was optimized to prevent the reaction mixture from becoming too thick while minimizing costs. thieme-connect.comnih.gov

Furthermore, scalability studies involve developing robust work-up and purification procedures. On an industrial scale, purification methods like column chromatography are often impractical. Therefore, optimization efforts focus on achieving high purity in the crude product through controlled reaction conditions and developing scalable purification techniques such as crystallization or distillation. thieme-connect.comchemicalbook.com A key goal is to establish a process that consistently produces the final product with a well-defined and minimal impurity profile. nih.gov Patents for related processes often detail specific temperature gradients and reagent ratios to achieve high yields (e.g., 95%) and exceptional purity (e.g., 99.98%) on a larger scale. google.comgoogle.com

Table 2: Parameters for Optimized Synthesis of Brominated Thiophenes (Illustrative Examples)

Target CompoundStarting MaterialBrominating AgentCatalyst / SolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-Bromo-3-methylthiophene3-Methylthiophene (B123197)NBSAcetonitrile408.587>98
2,5-Dibromo-3-methylthiophene3-MethylthiopheneNBS (2 equiv.)AcetonitrileReflux1178>98
Ethyl 4-Bromo-5-methylthiophene-2-carboxylateEthyl 5-methylthiophene-2-carboxylateBr₂AlCl₃ / CH₂Cl₂0-5289>90

Advanced Reactivity and Derivatization Studies of 2,3 Dibromo 4 Methylthiophene

Cross-Coupling Reactions of 2,3-Dibromo-4-methylthiophene

This compound is a versatile building block in organic synthesis, primarily due to the presence of two bromine atoms at positions amenable to various transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, conjugated polymers, and materials with tailored electronic and optical properties. The differential reactivity of the bromine atoms at the C2 and C3 positions can often be exploited to achieve selective functionalization.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. tcichemicals.comnih.gov

For this compound, Suzuki-Miyaura coupling provides an efficient route for introducing aryl and alkyl substituents. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically performed in the presence of a base, which is crucial for the transmetalation step.

Research on various dibromothiophenes has shown that palladium catalysts, such as Pd(OAc)₂ combined with phosphine (B1218219) ligands like PPh₃, are effective for these transformations. researchgate.net The choice of base and solvent system can significantly influence the reaction's efficiency and selectivity.

A key aspect of the Suzuki-Miyaura coupling with this compound is the potential for regioselectivity. The bromine atom at the C2 (α) position is generally more reactive towards oxidative addition than the bromine at the C3 (β) position. This difference in reactivity allows for stepwise functionalization. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to selectively substitute the C2-bromo position first, followed by a second coupling at the C3 position with a different boronic acid to synthesize unsymmetrical di-substituted thiophenes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromothiophenes
ReactantCoupling PartnerCatalyst SystemBaseSolventTypical YieldReference
DibromothiopheneArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Ethanol (B145695)/WaterModerate to Excellent researchgate.net
2,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterGood nih.gov
Aryl BromideArylboronic acidPalladacycleNa₂CO₃Toluene/WaterHigh libretexts.org

The Kumada and Negishi couplings are foundational cross-coupling methods that predate the Suzuki reaction and remain highly relevant for specific synthetic applications. wikipedia.orgorganic-chemistry.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is one of the first reported catalytic cross-coupling methods and is effective for coupling aryl, vinyl, and alkyl groups. wikipedia.org The reaction of this compound with an appropriate Grignard reagent under Ni or Pd catalysis would lead to the formation of a new C-C bond. A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. google.com

The Negishi coupling employs an organozinc reagent as the coupling partner, again with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Organozinc compounds are generally more tolerant of functional groups than Grignard reagents, providing the Negishi coupling with a broader synthetic scope. wikipedia.org This method is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, reaction with an arylzinc or alkylzinc halide in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) would result in the corresponding substituted methylthiophene. wikipedia.org

Table 2: Comparison of Kumada and Negishi Coupling Reactions
FeatureKumada CouplingNegishi Coupling
Organometallic ReagentOrganomagnesium (Grignard)Organozinc
Typical CatalystsNi(dppe)Cl₂, Pd(PPh₃)₄Pd(PPh₃)₄, Ni(acac)₂
Functional Group ToleranceLimited (reagents are strong bases/nucleophiles)Good (reagents are less basic)
Substrate ScopeAryl, vinyl, alkyl halidesAryl, vinyl, alkyl, alkynyl, allyl halides/triflates
Key AdvantageReadily available Grignard reagentsHigh functional group tolerance and versatility

The Stille coupling reaction is a versatile C-C bond-forming reaction between an organostannane (organotin) compound and an organic electrophile, catalyzed by palladium. wiley-vch.de It is one of the most effective methods for synthesizing conjugated polymers, particularly polythiophenes, due to its high tolerance for a wide range of functional groups and its insensitivity to the presence of moisture or air, unlike many other organometallic reactions. wiley-vch.de

In the context of polymer synthesis, this compound can act as an A-A type monomer. Through Stille polycondensation with a bis(trimethylstannyl)-functionalized comonomer (B-B type), a conjugated polymer is formed. researchgate.net The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The resulting poly(4-methylthiophene) derivatives are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The methyl group at the 4-position can improve the solubility and processability of the final polymer.

Table 3: Typical Conditions for Stille Polycondensation
ComponentExample
Dihalo MonomerThis compound
Ditin Monomer5,5'-bis(trimethylstannyl)-2,2'-bithiophene
CatalystPd(PPh₃)₄, Pd₂(dba)₃ / P(o-tol)₃
SolventToluene, DMF, Chlorobenzene
Temperature80-120 °C

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling polymerizations like Stille and Suzuki. rsc.org DArP forms C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thereby eliminating the need to pre-functionalize one of the monomers with an organometallic group (e.g., organotin or organoboron). rsc.org This reduces the number of synthetic steps, minimizes toxic metal waste, and lowers costs. researchgate.net

For the synthesis of polythiophenes, DArP typically involves the reaction of a dibromo-thiophene monomer, such as this compound, with a comonomer possessing active C-H bonds, like thiophene (B33073) or bithiophene. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine ligand, a base (like K₂CO₃ or Cs₂CO₃), and a carboxylic acid additive (like pivalic acid). researchgate.netnih.gov

A significant challenge in DArP is controlling the regioselectivity of the C-H activation, as undesired β-defects can occur, which can negatively impact the material's electronic properties. researchgate.net However, optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, has led to the synthesis of highly regioregular conjugated polymers with properties comparable to those made by traditional methods. researchgate.netrsc.org

Table 4: Common Catalyst Systems for Direct Arylation Polymerization (DArP)
Palladium SourceLigandBaseAdditiveSolvent
Pd(OAc)₂P(o-MeOPh)₃K₂CO₃Pivalic Acid (PivOH)o-Xylene, DMAc
Pd₂(dba)₃(4-dimethylaminophenyl)di-tert-butylphosphine (AmPhos)Cs₂CO₃None specifiedToluene
PdCl₂(dppf)-K₂CO₃Pivalic Acid (PivOH)Mesitylene

Nucleophilic Substitution Reactions of Bromine Atoms on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

For an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The thiophene ring in this compound is not strongly activated towards classical SNAr. The methyl group (-CH₃) at the C4 position is an electron-donating group (EDG), which destabilizes the negatively charged intermediate required for the SNAr mechanism. The bromine atoms themselves are deactivating but are not sufficient to promote the reaction with common nucleophiles under standard conditions. Consequently, direct displacement of the bromine atoms by nucleophiles like alkoxides, amines, or thiolates via a traditional SNAr pathway is generally unfavorable and requires harsh conditions, if it proceeds at all.

Alternative, metal-catalyzed nucleophilic substitution pathways, such as the Buchwald-Hartwig amination, could potentially be employed to functionalize this compound with nitrogen-based nucleophiles. However, these are considered cross-coupling reactions rather than classical SNAr.

Table 5: Predicted Reactivity of this compound in Classical SNAr
NucleophileExampleExpected ReactivityReason
AlkoxidesCH₃O⁻Very Low / NoneRing is not activated by strong EWGs; EDG is present.
AminesPyrrolidineVery Low / NoneLack of ring activation to stabilize the Meisenheimer complex. nih.gov
ThiolatesPhS⁻Very Low / NoneInsufficient electronic stabilization of the intermediate.
CyanideCN⁻Very Low / NoneRequires harsh conditions or transition metal catalysis.

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The thiophene ring is electron-rich and generally more reactive than benzene (B151609) towards electrophiles. The reaction proceeds through a cationic intermediate (an arenium ion or Wheland intermediate), and the rate and regioselectivity are governed by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com

In this compound, the only available position for substitution is C5. The reactivity of this position is influenced by the combined effects of the three existing substituents:

Methyl group (-CH₃) at C4: This is an activating, ortho-para directing group. It activates the adjacent C5 position through an inductive effect and hyperconjugation.

Bromine atom (-Br) at C3: Halogens are deactivating due to their electron-withdrawing inductive effect, but they are ortho-para directing because of their electron-donating resonance effect. The C3-bromo group directs towards the C2 and C4 positions, which are already substituted.

Bromine atom (-Br) at C2: This halogen also deactivates the ring while directing to C3 (substituted) and C5.

Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlumenlearning.com

Table 6: Predicted Electrophilic Aromatic Substitution Reactions at the C5 Position
ReactionReagentsElectrophilePredicted Product
BrominationBr₂, FeBr₃Br⁺2,3,5-Tribromo-4-methylthiophene
NitrationHNO₃, H₂SO₄NO₂⁺2,3-Dibromo-4-methyl-5-nitrothiophene
SulfonationFuming H₂SO₄ (SO₃)SO₃This compound-5-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺(2,3-Dibromo-4-methylthiophen-5-yl)ketone

Functional Group Interconversions on this compound

The two bromine atoms on the this compound ring are amenable to various functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are scarce, the reactivity of analogous dibromothiophenes suggests that selective transformations at either the C2 or C3 position could be achieved by carefully controlling reaction conditions.

Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Negishi couplings, as well as Buchwald-Hartwig amination, are commonly employed for the derivatization of aryl halides. The differential reactivity of the bromine atoms at the α- (C2) and β- (C3) positions of the thiophene ring could potentially allow for sequential, site-selective functionalization. Typically, the α-position of a thiophene ring is more reactive in these coupling reactions.

A hypothetical reaction scheme for the functional group interconversion of this compound is presented below. It is important to note that the yields and specific conditions are illustrative and would require experimental validation.

Coupling ReactionReagentProductPotential Yield (%)
SuzukiArylboronic acid2-Aryl-3-bromo-4-methylthiophene70-90
StilleOrganostannane2-Substituted-3-bromo-4-methylthiophene65-85
SonogashiraTerminal alkyne2-Alkynyl-3-bromo-4-methylthiophene75-95
HeckAlkene2-Alkenyl-3-bromo-4-methylthiophene60-80
NegishiOrganozinc reagent2-Alkyl/Aryl-3-bromo-4-methylthiophene70-90
Buchwald-HartwigAmine2-Amino-3-bromo-4-methylthiophene60-80

Oxidative Reactivity and Formation of Thiophene S-Oxides and S,S-Dioxides

The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations modify the electronic properties and reactivity of the thiophene ring, opening up new avenues for further derivatization. The oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The formation of the S-oxide introduces a chiral center at the sulfur atom, and the resulting thiophene S-oxides can be used as synthons in various cycloaddition reactions. Further oxidation to the S,S-dioxide yields a highly electron-deficient diene system that can participate in Diels-Alder reactions.

ProductOxidizing AgentReaction Conditions
This compound-1-oxidem-CPBA (1 equiv.)CH2Cl2, 0 °C to rt
This compound-1,1-dioxidem-CPBA (>2 equiv.)CH2Cl2, reflux

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organozinc Compounds)

The bromine atoms of this compound can be converted into organometallic intermediates, such as Grignard reagents or organozinc compounds. This is typically achieved through reaction with magnesium metal (for Grignard reagents) or zinc metal (for organozinc compounds). The formation of these organometallic species effectively reverses the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic to a nucleophilic center.

These organometallic intermediates are highly valuable in synthesis as they can react with a wide range of electrophiles to form new carbon-carbon bonds. For instance, a Grignard reagent derived from this compound could react with aldehydes, ketones, esters, or nitriles. Due to the presence of two bromine atoms, selective formation of a mono-Grignard or di-Grignard reagent would depend on the stoichiometry of magnesium and the reaction conditions. The α-bromo substituent is generally more reactive towards the formation of Grignard reagents.

Organozinc compounds are generally less reactive and more functional group tolerant than their Grignard counterparts, making them useful for more delicate synthetic transformations.

Organometallic ReagentMetalReaction ConditionsSubsequent Reaction with Electrophile (E+)
3-Bromo-4-methyl-2-thienylmagnesium bromideMgAnhydrous THFReaction with E+ to form C-E bond at C2
3-Bromo-4-methyl-2-thienylzinc bromideZnAnhydrous THFReaction with E+ to form C-E bond at C2

Ring-Opening and Rearrangement Reactions of Bromothiophene Systems

Bromothiophene systems, particularly when activated by conversion to their S,S-dioxides, can undergo ring-opening and rearrangement reactions. For instance, upon treatment with a strong base, 3-bromothiophene (B43185) 1,1-dioxides have been reported to undergo a tandem dimerization and ring-opening sequence to furnish substituted benzenes. While specific studies on this compound are not available, it is plausible that its S,S-dioxide derivative could participate in similar transformations.

These reactions often proceed through complex mechanisms involving the loss of sulfur dioxide and the formation of highly reactive intermediates. The substitution pattern on the resulting aromatic ring would be dictated by the positions of the substituents on the original thiophene ring. Such reactions can be a powerful method for the construction of highly substituted aromatic compounds that might be difficult to access through other synthetic routes.

Spectroscopic and Structural Elucidation Techniques in Research on 2,3 Dibromo 4 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,3-Dibromo-4-methylthiophene, a combination of ¹H and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, two distinct signals would be anticipated. One signal would correspond to the single proton on the thiophene (B33073) ring (H-5), and the other to the three protons of the methyl group. Due to the electronegativity of the adjacent sulfur atom and the bromine atoms, the thiophene proton would be expected to appear in the downfield region of the spectrum. The methyl protons, being further from the direct influence of the bromine atoms, would resonate at a more upfield chemical shift. The integration of these signals would confirm the presence of one and three protons, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would be expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The positions of these signals would be influenced by the attached atoms. The two carbons bonded to the bromine atoms (C-2 and C-3) would likely appear in a characteristic region, while the carbon of the methyl group would be found at a significantly upfield chemical shift. The remaining two carbons of the thiophene ring would have chemical shifts influenced by their position relative to the sulfur atom and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹Hδ 7.0 - 7.5SingletThiophene H-5
¹Hδ 2.0 - 2.5SingletMethyl (-CH₃)
¹³Cδ 130 - 140SingletThiophene C-4
¹³Cδ 125 - 135SingletThiophene C-5
¹³Cδ 110 - 120SingletThiophene C-2 (C-Br)
¹³Cδ 105 - 115SingletThiophene C-3 (C-Br)
¹³Cδ 15 - 25SingletMethyl (-CH₃)
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings between protons and carbons, helping to confirm the connectivity of the molecular fragments. Solid-state NMR could provide information about the molecular structure and dynamics of the compound in its solid form, which can differ from its state in solution.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group and the thiophene ring. The C-S stretching vibration of the thiophene ring would also be present. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations, such as the C-S-C stretching of the thiophene ring, often produce strong signals in the Raman spectrum. The C-Br stretching vibrations would also be observable.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Aliphatic C-H Stretch3000 - 2850FTIR, Raman
C=C Ring Stretch1600 - 1450FTIR, Raman
C-H Bend1470 - 1370FTIR, Raman
C-S Stretch850 - 600FTIR, Raman
C-Br Stretch700 - 500FTIR, Raman
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorbed light are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Table 1: Predicted UV-Vis Spectral Properties of this compound

Parameter Predicted Value/Range Description
λmax ~250-300 nm Expected absorption maximum for a substituted thiophene ring.
Molar Absorptivity (ε) 1,000-10,000 L·mol⁻¹·cm⁻¹ Typical range for π → π* transitions in aromatic systems.

| Solvent | Hexane or Ethanol (B145695) | Common solvents for UV-Vis analysis of organic compounds. |

Note: The data in this table is predictive and based on the analysis of similar thiophene derivatives, as specific experimental data for this compound was not found.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₅H₄Br₂S, corresponding to a molecular weight of approximately 255.96 g/mol . sigmaaldrich.comnih.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

While specific fragmentation data for this compound is not detailed in the available literature, general fragmentation pathways for substituted thiophenes can be inferred. Common fragmentation events include the loss of bromine atoms, the methyl group, and cleavage of the thiophene ring. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Predicted m/z Description
[M]⁺ ~254, 256, 258 Molecular ion exhibiting the characteristic isotopic pattern for two bromine atoms.
[M-Br]⁺ ~175, 177 Fragment resulting from the loss of one bromine atom.
[M-CH₃]⁺ ~240, 242, 244 Fragment resulting from the loss of the methyl group.

| [C₄H₂SBr]⁺ | ~161, 163 | Fragment corresponding to the bromothienyl cation. |

Note: The m/z values are approximate and the presence and abundance of fragments would be confirmed by experimental data.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. uomustansiriyah.edu.iq By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom. ictp.it

Although this compound is described as a liquid at room temperature with a density of 1.984 g/mL at 25 °C, it may form a crystalline solid at lower temperatures. sigmaaldrich.com A search of the literature did not yield a specific crystal structure determination for this compound. However, the principles of XRD would be applicable if a suitable single crystal could be grown. The analysis would reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystal Data for this compound

Parameter Possible Value/System Description
Crystal System Monoclinic or Orthorhombic Common crystal systems for organic molecules.
Space Group e.g., P2₁/c or Pbca Common centrosymmetric space groups.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the repeating unit in the crystal.

| Z | 2 or 4 | Number of molecules per unit cell. |

Note: This table presents hypothetical data as no experimental crystal structure has been reported.

Elemental Analysis in Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₅H₄Br₂S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

While specific elemental analysis reports for this compound were not found, research on similar compounds, such as 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methyl-thiophene, demonstrates the application of this technique. jocpr.com In that study, the calculated and found percentages for carbon, hydrogen, bromine, and sulfur were in close agreement, confirming the identity of the target product.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 5 60.05 23.46
Hydrogen H 1.01 4 4.04 1.58
Bromine Br 79.90 2 159.80 62.43
Sulfur S 32.07 1 32.07 12.53

| Total | | | | 255.96 | 100.00 |

This table provides the expected values against which experimental results from an elemental analyzer would be compared to confirm the purity and composition of a sample of this compound.

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 4 Methylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure and geometry of substituted thiophenes. nih.govresearchgate.netrsc.orgmdpi.com

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2,3-Dibromo-4-methylthiophene, this process would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy.

The thiophene (B33073) ring is planar, and it is expected that the optimized geometry of this compound would retain this planarity. The key parameters determined would be the bond lengths, bond angles, and dihedral angles. Based on studies of similar thiophene derivatives, the carbon-sulfur and carbon-carbon bond lengths within the ring would be intermediate between single and double bonds, characteristic of its aromatic nature. The C-Br bond lengths are anticipated to be consistent with those in other brominated aromatic compounds. The methyl group's C-H bonds and its orientation relative to the ring would also be determined.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted)

ParameterTypePredicted Value (Å or °)
C2-C3Bond Length~1.40 Å
C3-C4Bond Length~1.42 Å
C4-C5Bond Length~1.38 Å
C5-S1Bond Length~1.72 Å
S1-C2Bond Length~1.72 Å
C2-BrBond Length~1.88 Å
C3-BrBond Length~1.88 Å
C4-C(CH3)Bond Length~1.51 Å
∠C2-C3-C4Bond Angle~112°
∠C3-C4-C5Bond Angle~113°
∠Br-C2-S1Bond Angle~118°
∠Br-C3-C4Bond Angle~125°

Note: These values are illustrative and based on typical DFT calculations for substituted thiophenes.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, characteristic vibrational frequencies would include C-H stretching from the methyl group and the thiophene ring, C-C and C-S stretching within the ring, and C-Br stretching. The calculated spectra can be compared with experimentally obtained spectra to validate the computational model. Studies on similar molecules like thiophene sulfonamide derivatives have shown a strong correlation between calculated and experimental vibrational frequencies. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized over the thiophene ring, while the LUMO would likely be a π* anti-bonding orbital. The presence of electron-withdrawing bromine atoms would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on halogenated thiophenes have shown that the nature and position of the halogen substituent significantly influence the FMO energies and the energy gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Predicted)

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap5.0 to 6.0

Note: These values are illustrative and based on typical DFT calculations for substituted thiophenes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com This is invaluable for predicting how a molecule will interact with other chemical species. The MEP is mapped onto a constant electron density surface, with colors representing different potential values (typically, red for negative potential and blue for positive potential).

In this compound, the most negative potential (red) is expected to be localized around the sulfur atom due to its lone pairs of electrons. The regions around the hydrogen atoms of the methyl group and the bromine atoms (the "sigma-hole" phenomenon) would likely exhibit a positive electrostatic potential (blue or green), making them susceptible to nucleophilic attack. researchgate.netrsc.orgacs.orgacs.org The MEP surface would thus highlight the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. periodicodimineralogia.itnih.gov It allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified using second-order perturbation theory, providing insight into the molecule's stability.

For this compound, NBO analysis would quantify the polarization of the C-Br and C-S bonds and describe the nature of the lone pairs on the sulfur and bromine atoms. It would also reveal stabilizing interactions, such as the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals of the thiophene ring. Such analyses on thiophene derivatives have been instrumental in understanding their conformational preferences and reactivity. researchgate.netacs.org

Quantum Theory of Atoms in Molecules (QTAIM) in Chemical Bonding Description

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding. researchgate.netuni-muenchen.de By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, and the properties at these points (such as the electron density and its Laplacian) reveal the nature of the chemical bond (e.g., covalent, ionic, or intermediate).

In the context of this compound, a QTAIM analysis would characterize the C-C, C-S, C-H, and C-Br bonds within the molecule. It would be particularly insightful for analyzing the nature of the C-Br bonds and any potential non-covalent interactions, such as halogen bonds, if the molecule were to form dimers or other complexes. bohrium.comresearchgate.net This method provides a rigorous, basis-set-independent description of the chemical bonding.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking, Chalcogen Bonding)

The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. Computational studies on analogous systems reveal the critical roles of halogen bonding, π-stacking, and chalcogen bonding in dictating the solid-state architecture and intermolecular dynamics of substituted thiophenes.

Halogen Bonding: The two bromine atoms in this compound are potential halogen bond (XB) donors. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comchemistryviews.org The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the C-Br covalent bond. mdpi.com In the context of this compound, these bromine atoms can interact with Lewis basic sites, such as the sulfur or nitrogen atom of a neighboring molecule or the π-system of an adjacent thiophene ring. mdpi.comacs.org Theoretical studies on halothiophenes have quantified these interactions, showing that their strength increases from chlorine to bromine to iodine. acs.orgnih.gov The interaction energy for C–I···X′ (where X' is a halogen) can range from -4.4 to -18.7 kJ mol⁻¹, highlighting the significance of these forces in crystal engineering. acs.org The directionality of the C–Br···Nu (Nucleophile) angle is typically close to 180°, making halogen bonds a reliable tool for controlling molecular assembly. mdpi.com

π-Stacking: The aromatic thiophene ring of this compound facilitates π-stacking interactions, which are crucial for the organization of conjugated systems. researchgate.net These interactions occur between the electron-rich π-systems of adjacent rings. The geometry of π-stacking can vary, including face-to-face and slipped-stack arrangements, with typical interfacial distances between aromatic planes around 3.3 to 3.8 Å. tandfonline.comacs.org In substituted oligothiophenes, crystal packing is often driven by the optimization of these π-π interactions alongside other weak forces. tandfonline.com The presence of substituents like the methyl group and bromine atoms can modulate the electronic properties of the π-system, influencing the strength and geometry of the stacking. For instance, interactions between electron-rich and electron-deficient heteroaromatics can lead to strong, ordered π-stacking. acs.org Computational analyses of methyl-substituted quaterthiophenes show that the solid-state geometry is a balance between maximizing π-stacking and other intermolecular contacts. tandfonline.com

Chalcogen Bonding: The sulfur atom of the thiophene ring can act as a chalcogen bond (ChB) donor or acceptor. A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur) as the electrophilic or nucleophilic center. numberanalytics.comnih.gov Similar to a halogen bond, a σ-hole can form on the sulfur atom, allowing it to interact with a nucleophile. numberanalytics.com Conversely, the lone pairs on the sulfur atom allow it to act as a chalcogen bond acceptor, interacting with an electrophilic site. bohrium.com Studies on terthiophene derivatives have identified S···S contacts and S···π interactions as significant contributors to crystal packing, with interaction distances sometimes slightly longer than the sum of van der Waals radii but confirmed by Hirshfeld surface analysis. mdpi.com Theoretical investigations have explored the nature of these bonds, revealing that they arise from a combination of electrostatics, orbital interactions, and dispersion forces. nih.govbohrium.com The interaction between a thiophene's sulfur and a halogen, for example, has been computationally studied, though it is found to be weaker than other chalcogen bonds and often insufficient to control conformational preferences on its own. bohrium.com

Interaction TypeTypical Interacting Atoms/GroupsTypical Interaction Energy (kJ/mol)Characteristic Geometry
Halogen Bonding (C-Br···Nu)Thiophene C-Br with N, O, S, or π-system-5 to -20 acs.orgNear-linear (∠C-Br···Nu ≈ 180°) mdpi.com
π-StackingThiophene ring with Thiophene ring-10 to -50Inter-planar distance ~3.3-3.8 Å tandfonline.comacs.org
Chalcogen Bonding (C-S···Nu)Thiophene S with N, O, Halogen-5 to -40 nih.govresearchgate.netDirectional along the extension of the covalent bond

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules, providing insights into conformational dynamics and the influence of the surrounding environment, such as a solvent. nih.govyoutube.com For a molecule like this compound, MD simulations can elucidate its structural flexibility, preferred conformations in solution, and specific solute-solvent interactions.

MD simulations model the behavior of a system by numerically solving Newton's equations of motion for each atom. The forces between atoms are calculated using a potential energy function known as a force field. By propagating the positions and velocities of atoms over time, a trajectory is generated that describes the dynamic evolution of the system. youtube.com This allows for the study of phenomena that are inaccessible to static quantum chemical calculations, such as the exploration of different conformational states and the explicit effect of solvent molecules. nih.govusp.br

For substituted thiophenes, MD simulations have been used to study how different solvents impact their electronic structures and chain conformations. acs.org Studies on oligothiophenes in solvents like n-hexane, chloroform, and water have shown that while the fundamental electronic structure is weakly affected, the chain conformation can be distorted to varying degrees depending on the solvent's polarity. acs.org The distribution of solvent molecules around the solute can be analyzed using radial distribution functions, revealing specific interactions such as S···H-O or π···H-O. acs.org

A typical MD simulation protocol for studying this compound in a solvent would involve several key steps:

System Setup: A single molecule of this compound is placed in a simulation box, which is then filled with a chosen solvent (e.g., water, chloroform, or dimethylformamide).

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable contacts or steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent to arrange naturally around the solute.

Production Run: A long simulation is run under constant temperature and pressure (NPT ensemble), from which the trajectory data is collected for analysis.

Analysis of the resulting trajectory can reveal the conformational landscape of the thiophene ring, the rotational freedom of the methyl group, and the specific binding motifs of solvent molecules. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations can provide an even more accurate description, where the solute is treated with a higher level of theory (QM) while the solvent is described by the classical force field (MM). nih.gov This approach is particularly useful for accurately capturing how the solvent environment influences the electronic properties of the solute over time. nih.gov

ParameterTypical Value/SettingPurpose
Force FieldGAFF, OPLS-AA, CHARMMDefines the potential energy and forces between atoms.
Solvent ModelTIP3P (for water), Explicit solvent representationModels the behavior of the solvent environment. acs.org
Simulation BoxCubic or Rectangular with Periodic Boundary ConditionsSimulates a bulk system and avoids edge effects.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K (25 °C)Simulates ambient conditions.
Time Step1-2 fsIntegration step for solving equations of motion.
Simulation Length10s to 100s of nanosecondsEnsures adequate sampling of conformational space.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from Density Functional Theory (DFT) are invaluable for predicting the chemical reactivity and stability of molecules. researchgate.netmdpi.com For this compound, these descriptors help to rationalize the influence of the electron-withdrawing bromine atoms and the electron-donating methyl group on the thiophene ring's reactivity towards electrophiles and nucleophiles.

Key reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the two electronegative bromine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise them. DFT studies on substituted thiophenes show that electron-withdrawing groups like halogens or nitro groups generally decrease the HOMO-LUMO gap, increasing reactivity, whereas electron-donating groups like methyl or methoxy (B1213986) can have a more complex influence. beilstein-journals.orgmdpi.com

Other important global reactivity descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system (μ ≈ (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an electron from the environment (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.comnih.gov Studies on substituted thiophenes have shown a strong correlation between the calculated electrophilicity index and experimentally determined reactivity parameters. nih.gov

The presence of two bromine atoms on the thiophene ring would significantly increase the electrophilicity index of this compound compared to unsubstituted thiophene, making it more susceptible to nucleophilic attack. The methyl group would slightly counteract this effect. These descriptors provide a quantitative framework for understanding and predicting the molecule's behavior in chemical reactions. diva-portal.orgtandfonline.com

Applications in Functional Materials Science Derived from 2,3 Dibromo 4 Methylthiophene

Precursors for Conductive Polymer Synthesis

2,3-Dibromo-4-methylthiophene serves as a crucial starting material for the creation of conductive polymers, which are essential components in many modern electronic devices. stanfordchem.com These polymers, most notably polythiophenes, possess unique electronic and optical properties that can be fine-tuned through chemical synthesis.

The arrangement of the monomer units within a polymer chain, known as regioregularity, significantly impacts the material's properties. In polythiophenes, a high degree of head-to-tail (HT) coupling between the thiophene (B33073) units leads to a more planar backbone, which in turn enhances electrical conductivity and other desirable electronic characteristics. wikipedia.orgcmu.edu

The synthesis of regioregular poly(3-alkylthiophenes) (PATs) often involves the use of di-brominated thiophene monomers. cmu.eduresearchgate.net While 2,5-dibromo-3-alkylthiophenes are commonly used, the principles of controlled polymerization can be applied to other isomers as well. cmu.eduresearchgate.net Methods like the Grignard Metathesis (GRIM) polymerization allow for the synthesis of highly regioregular PATs with over 95% HT couplings. researchgate.net This method involves the treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent, followed by nickel-catalyzed polymerization. researchgate.netoup.com The resulting polymers exhibit improved properties, such as higher conductivity, compared to their regioirregular counterparts. wikipedia.org For instance, a regioregular copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) showed a conductivity of 140 S/cm, significantly higher than the 50 S/cm of a regiorandom copolymer. wikipedia.org

Polymer Type Regioregularity Conductivity (S/cm)
Regiorandom Copolymer (3-methylthiophene/3-butylthiophene)Random50
Regioregular Copolymer (3-methylthiophene/3-butylthiophene)2:1 HT to HH140
Regioregular poly(3-(4-octylphenyl)thiophene) (POPT)>94% HT4
Regioirregular POPT-0.4

This table illustrates the significant impact of regioregularity on the electrical conductivity of polythiophenes. wikipedia.org

Donor-Acceptor (D-A) polymers are a class of conjugated polymers designed to have a low band gap, which is advantageous for applications in organic solar cells and other optoelectronic devices. mdpi.commdpi.com These polymers consist of alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. mdpi.combeilstein-journals.org

Thiophene derivatives, including those that can be synthesized from this compound, are frequently employed as the donor units in D-A polymers. mdpi.combeilstein-journals.org By pairing these donor units with suitable acceptor moieties, such as quinoxaline (B1680401) or benzothiadiazole derivatives, it is possible to tune the polymer's electronic properties, including its absorption spectrum and energy levels. mdpi.commdpi.com The Stille coupling reaction is a common method for synthesizing the D-A-D type monomers that are subsequently polymerized. mdpi.com The resulting polymers often exhibit broad absorption spectra and can be designed to have specific colors, making them suitable for electrochromic devices. mdpi.com

Development of Organic Electronic Devices

The unique properties of polymers derived from this compound make them highly suitable for a variety of organic electronic devices.

Organic Field-Effect Transistors (OFETs) are fundamental components of "plastic electronics," offering the potential for low-cost, flexible electronic devices. unica.it The active layer in an OFET is an organic semiconductor, and polythiophenes are a prominent class of materials used for this purpose. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. researchgate.net

The regioregularity of polythiophenes plays a critical role in their performance in OFETs. Highly regioregular poly(3-alkylthiophenes) can self-assemble into well-ordered, crystalline structures, which facilitates efficient charge transport and leads to higher charge carrier mobilities. ossila.com Copolymers incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties in a polythiophene backbone have demonstrated hole mobilities as high as 0.028 cm²/Vs. researchgate.net The ability to create highly ordered polymer films is essential for achieving high-performance OFETs. ossila.com

Device Active Material Key Performance Metric
OFETCopolymer with dithieno[3,2-b:2′,3′-d]thiopheneHole mobility of 0.028 cm²/Vs

This table highlights the performance of a specific polythiophene derivative in an Organic Field-Effect Transistor. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are a major application for conductive polymers, offering advantages such as high contrast, wide viewing angles, and low power consumption. sumitomo-chem.co.jpnovapublishers.com An OLED consists of one or more thin layers of organic material sandwiched between two electrodes. tuwien.ac.at When a voltage is applied, charge carriers are injected into the organic layers, where they recombine to produce light. tuwien.ac.at

Polythiophenes and their derivatives can be used as the emissive layer or as charge transport layers in OLEDs. ossila.comsumitomo-chem.co.jp The color of the emitted light can be tuned by modifying the chemical structure of the polymer, which alters its electronic energy levels. sumitomo-chem.co.jp The development of soluble and processable polythiophenes has been crucial for the fabrication of OLEDs using solution-based techniques like inkjet printing. sumitomo-chem.co.jp

Organic Photovoltaic (OPV) cells, or organic solar cells, utilize organic polymers to convert sunlight into electricity. wikipedia.org A common structure for OPVs is the bulk heterojunction, where a blend of a donor polymer and an acceptor material (often a fullerene derivative) forms the active layer. wikipedia.org

Polythiophenes, particularly regioregular poly(3-alkylthiophenes) like P3HT, are widely used as the donor material in OPVs due to their strong light absorption in the visible spectrum and good hole transport properties. wikipedia.orgjocpr.com The efficiency of an OPV is highly dependent on the morphology of the donor-acceptor blend and the energy level alignment between the materials. chemborun.com Polymers derived from substituted thiophenes can be engineered to have optimized absorption spectra and energy levels, leading to improved solar cell performance. jocpr.com For instance, the incorporation of alkoxy groups at the 3-position of the thiophene ring can lead to polymers with smaller band gaps, allowing them to absorb a broader range of the solar spectrum. jocpr.com

Device Component Material Function
OPVPoly(3-hexylthiophene) (P3HT)Donor Material
OPVPoly(3-alkoxythiophenes)Donor Material with smaller band gap

This table shows examples of polythiophene derivatives used as donor materials in Organic Photovoltaic cells. jocpr.com

Synthesis of Advanced Dye Intermediates and Pigments

The compound this compound serves as a valuable precursor in the creation of advanced dye intermediates and pigments. chembk.com The thiophene ring itself is a well-established component in the structure of many chromophores, and the presence of bromine atoms on the ring at the 2 and 3 positions provides reactive sites for further chemical modification. These modifications are crucial for developing the final color and properties of the dye.

The synthesis of azo dyes, a major class of synthetic colorants, often involves a two-step process: the creation of a diazonium salt from an aromatic amine, followed by a coupling reaction with an electron-rich partner molecule. unb.ca Thiophene derivatives can act as either the source of the diazo component or as the coupling component. The electron-donating character of the thiophene ring, enhanced by the methyl group at the 4-position, makes it an effective coupling component. Conversely, after conversion of one of the bromo-substituents to an amino group, it can be diazotized to react with other aromatic compounds.

Research has demonstrated the synthesis of various azo dyes based on thiophene scaffolds. For example, dyes have been prepared by the diazotization of aminothiophene derivatives and coupling them with N-arylmaleimides. researchgate.netsapub.org These processes result in colors ranging from yellow to brown, with good dyeing properties on synthetic fibers like nylon and polyester. researchgate.net The specific shade and fastness properties of the resulting dyes are heavily influenced by the substituents on both the thiophene ring and the coupling partner. The bromo- and methyl- groups on the this compound core allow for precise tuning of the electronic properties and, consequently, the color of the final dye molecule. scienceworldjournal.org

The general synthetic route involves nucleophilic substitution or cross-coupling reactions at the C-Br bonds to introduce functionalities that either extend the conjugated π-system or act as auxochromes, which are groups that modify the color and intensity of the chromophore. This versatility makes this compound a key intermediate for producing a wide spectrum of colors for various applications, including textiles and printing. scienceworldjournal.org

Fluorescent Probe and Chemical Sensor Development

The unique electronic and photophysical properties of the thiophene ring system make this compound an excellent starting material for the development of fluorescent probes and chemical sensors. chembk.com These sensors often rely on conjugated polymers or small molecules that exhibit changes in their fluorescence or color upon interaction with a specific analyte. 20.210.105researchgate.net

Fluorescent probes built from thiophene derivatives function by linking the thiophene unit, which acts as part of a fluorophore, to a receptor that selectively binds to the target analyte. The binding event triggers a change in the electronic structure of the molecule, leading to a detectable "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. nih.govrsc.org For example, thiophene-based dyes have been designed to detect species of biological interest, such as NAD(P)H in living cells, by exhibiting a significant change in fluorescence upon reaction. nih.gov

In the context of chemical sensors, this compound can be polymerized, typically through cross-coupling reactions at the bromine sites, to form polythiophenes. These conjugated polymers are the active material in chemiresistive or optical sensors. 20.210.105 The conductivity or the absorption/emission spectra of the polymer film can be modulated by the presence of an analyte. The methyl group on the thiophene ring can improve the processability and solubility of the resulting polymer, while the original bromo-positions offer handles for further functionalization to impart selectivity. Research has shown that conjugated polymers containing thiophene units can be designed to detect a wide range of substances, from metal ions to explosives. 20.210.105ossila.com

The development of these probes and sensors often involves an intramolecular charge transfer (ICT) mechanism, where the thiophene moiety can act as either an electron donor or part of the π-conjugated bridge. frontiersin.org The interaction with an analyte alters the efficiency of this charge transfer, resulting in a measurable optical signal.

Table 1: Examples of Thiophene-Based Fluorescent Probes and Their Properties

Probe Base Target Analyte Optical Response Stokes Shift Reference
Thiophene/Quinolinium NADH Fluorescence turn-on (477 nm to 619 nm) 144 nm nih.gov
Benzo[b]dithiophene pH Ratiometric shift (emits at 425 nm in alkaline) N/A frontiersin.org
Phenothiazine-based Hydrazine (N₂H₄) Fluorescence turn-on (up to 550-fold enhancement) 170 nm rsc.org

Supramolecular Assembly and Crystal Engineering Applications

Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in the solid state to design materials with specific properties. This compound is a subject of interest in this field due to the directional nature of interactions involving its substituent groups. The bromine and methyl groups, along with the sulfur atom in the thiophene ring, can participate in a variety of non-covalent interactions, such as halogen bonding (C-Br···X), hydrogen bonding (C-H···X), and π-π stacking. rsc.orgulb.ac.be

By strategically modifying the thiophene core, researchers can guide the self-assembly of molecules into desired architectures, like one-dimensional stacks or two-dimensional layers. rsc.orgresearchgate.net For instance, studies on dibromothiophenes have shown that substituents can be used to induce a specific orientation of the monomer units in the crystal lattice, which is crucial for applications like solid-state polymerization. rsc.org The resulting polymer's electronic properties, such as conductivity, are highly dependent on this crystalline packing.

Furthermore, thiophene derivatives can be incorporated into larger molecular systems, such as metallo-supramolecular polymers, where coordination to metal ions directs the assembly process. rsc.org The ability to pre-program the molecular structure of building blocks like this compound is fundamental to the bottom-up fabrication of complex functional materials. ulb.ac.beresearchgate.net

Materials for Energy Storage and Conversion Research

In the quest for advanced energy technologies, this compound serves as a critical monomer for synthesizing conductive polymers used in energy storage and conversion devices. Its primary application is in the fields of organic photovoltaics (OPVs) and supercapacitors.

In organic solar cells, polymers derived from thiophene derivatives act as the electron-donor material in the photoactive layer. The polymerization of monomers like this compound, often via Kumada or Stille coupling reactions at the bromine positions, creates a conjugated polymer backbone. researchgate.net This extended π-electron system is essential for absorbing sunlight and transporting the resulting charge carriers to the electrodes. The alkyl (methyl) side chain on the thiophene ring enhances the solubility and processability of the polymer, which is crucial for fabricating uniform thin films. chemimpex.com The specific substitution pattern on the thiophene ring influences the polymer's energy levels (HOMO/LUMO), bandgap, and morphology, all of which are critical parameters for device efficiency.

In the area of energy storage, thiophene-based polymers are promising electrode materials for supercapacitors. mdpi.com Supercapacitors store energy through the rapid formation of an electrochemical double layer or through fast surface redox reactions (pseudocapacitance). Conducting polymers like polythiophene can store charge via both mechanisms. For example, covalent organic frameworks (COFs) with nanochannels have been filled with poly(3,4-ethylenedioxythiophene) (PEDOT), synthesized from a dibrominated precursor, to create highly porous and conductive electrode materials. mdpi.com The thiophene units provide the redox activity needed for pseudocapacitance, which can significantly boost the energy density of the device compared to standard carbon-based electrodes. The ability to functionalize the polymer backbone, starting from monomers like this compound, allows for the fine-tuning of the material's electrochemical properties for optimized performance.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-arylmaleimide
NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen)
NAD(P)H (Nicotinamide adenine dinucleotide phosphate (B84403) + hydrogen)
Polythiophene

Medicinal Chemistry and Biological Activity Investigations of Thiophene Scaffolds Derived from 2,3 Dibromo 4 Methylthiophene

Structure-Activity Relationship (SAR) Studies of Functionalized Thiophenes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For thiophene (B33073) derivatives, SAR studies help elucidate the chemical groups responsible for their therapeutic effects. nih.govrsc.org The thiophene ring itself is often used as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov

Key insights from SAR studies on various biologically active thiophene scaffolds reveal several important trends:

Substitution Position: The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov

Functional Groups: The presence of specific functional groups such as carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups is frequently crucial for activity, particularly in anti-inflammatory agents where they aid in binding to enzyme targets like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.govnih.gov

Lipophilicity: The inherent lipophilicity of the thiophene ring can contribute to improved penetration of biological membranes, including the blood-brain barrier, which is significant for drugs targeting the central nervous system. nih.gov

Ring Planarity: The flat, aromatic nature of the thiophene ring can facilitate effective binding to receptors and enzymes. nih.gov

In one study focusing on thiophene-2-carboxamide derivatives, SAR analysis indicated that amino-substituted compounds displayed higher antibacterial activity than hydroxy- or methyl-substituted analogues. nih.gov Specifically, the presence of a methoxy group on an attached aryl ring boosted antibacterial effects. nih.gov For antioxidant activity, the absence of substituents on the aryl ring attached to an amino-thiophene scaffold resulted in the most potent compound. nih.gov These findings highlight that even minor structural modifications can lead to significant changes in biological potency and selectivity. nih.gov

Exploration of Anti-inflammatory Properties of Thiophene Derivatives

Thiophene derivatives are well-established as potent anti-inflammatory agents, with several commercially available drugs, such as Tinoridine and Tiaprofenic acid, featuring this scaffold. researchgate.netnih.govencyclopedia.pub Research in this area often focuses on the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). encyclopedia.pubnih.gov Inflammation is a protective response to tissue injury, but its dysregulation can lead to chronic diseases. sciensage.info

Derivatives of thiophene have been synthesized and evaluated for their ability to modulate inflammatory pathways. For instance, certain 2,4-disubstituted thiophene derivatives have been identified as dual inhibitors of COX and 5-LOX, which is a desirable trait for anti-inflammatory drugs as it can offer a broader spectrum of activity and potentially fewer side effects associated with selective COX-2 inhibition. nih.gov

Studies have shown that specific structural features are critical for anti-inflammatory action. Methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of signaling pathways such as ERK, p38, and NF-ĸB. encyclopedia.pub In animal models of inflammation, such as the carrageenan-induced paw edema test, thiophene derivatives have demonstrated significant anti-inflammatory effects, sometimes superior to standard drugs like indomethacin (B1671933) and diclofenac. encyclopedia.pub

Compound TypeTarget/ModelKey Finding
Methoxy-substituted thiophenesLPS-induced THP-1 monocytesNegative regulation of TNF-α and IL-8; inhibition of ERK, p38, and NF-ĸB activation. encyclopedia.pub
2-Amino-thiophene with morphine ringCarrageenan-induced paw edema58.46% inhibition, superior to indomethacin (47.73%). encyclopedia.pub
Thiophenes with methyl & chlorine groupsCarrageenan-induced paw edema~48% reduction in inflammation, comparable to diclofenac. encyclopedia.pub
2,4-Disubstituted thiophenesCOX and 5-LOX enzymesIdentified as potent dual inhibitors of both enzymes. nih.gov

Research into Antimicrobial and Antifungal Activities

The thiophene nucleus is a core component of many compounds investigated for their antimicrobial and antifungal properties. researchgate.netmdpi.com The rise of drug-resistant pathogens necessitates the development of new therapeutic agents, and thiophene derivatives represent a promising class of compounds. researchgate.net Their biological activity extends to a wide spectrum of gram-positive and gram-negative bacteria, as well as various fungal species. sciensage.info

The mechanism of antimicrobial action can vary. Some thiophene derivatives are thought to interfere with microbial DNA synthesis, while others may disrupt mitochondrial membranes. researchgate.net For example, molecular docking studies have suggested that certain tetrasubstituted thiophenes can bind effectively to microbial enzymes like dihydrofolate reductase from Candida albicans and rhomboid protease from E. coli, inhibiting their function and leading to cell death. mdpi.com

SAR studies have been instrumental in optimizing the antimicrobial potency of these compounds. In a series of novel armed thiophene derivatives, a compound featuring a 2-aminobenzimidazole (B67599) moiety was found to be more potent against Pseudomonas aeruginosa than the standard drug gentamicin. mdpi.comresearchgate.net It has been observed that minor structural changes, such as the nature and position of substituents, can cause significant shifts in antimicrobial potency. nih.gov

Compound/DerivativeTarget Organism(s)Potency/Key Finding
Thiophene with 2-aminobenzimidazole (Cmpd 7)Pseudomonas aeruginosaMore potent than gentamicin. mdpi.com
Thiophene-thiazole derivative (4F)Salmonella TyphiOutstanding antibacterial action with a MIC value of 3.125 mg/mL. researchgate.net
Amino thiophene-2-carboxamidesE. coli, P. aeruginosa, S. aureus, B. subtilisShowed higher antibacterial activity than corresponding hydroxy or methyl derivatives. nih.gov
NitrothiophenesEscherichia coli, Micrococcus luteusActivity correlates with HOMO energies and atomic charges; 2-chloro-3,5-dinitrothiophene (B189638) predicted to be highly active. researchgate.net

Anticancer and Antitumor Potency Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry, and thiophene-based compounds have demonstrated significant potential in this area. nih.govimpactfactor.org Thiophene derivatives have been shown to be effective against various cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and colon cancer (HT-29). researchgate.netnih.gov

The antitumor mechanisms of thiophene derivatives are diverse. Some act as kinase inhibitors, targeting enzymes like EGFR that are crucial for cancer cell proliferation. researchgate.net Others function as antimitotic agents by inhibiting tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a potent broad-spectrum antitumor agent that induces apoptosis through the activation of caspases 3 and 9 and also inhibits WEE1 kinase. nih.gov

In another study, a series of thiophene derivatives were evaluated for anticancer activity by the National Cancer Institute (NCI). impactfactor.org One compound, RAA5, showed potent activity across a panel of 60 cell lines, with particular efficacy against breast, renal, lung, leukemia, and CNS cancer cell lines. impactfactor.org Furthermore, 2,4-disubstituted thiophenes that act as dual inhibitors of COX and LOX have also shown anticancer properties, linking inflammation and carcinogenesis. nih.gov The derivative 2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene demonstrated significant cytotoxicity against HeLa cervical cancer cells. nih.gov

CompoundCancer Cell Line(s)Mechanism/Activity
RAA5NCI-60 panel (esp. breast, renal, lung, leukemia, CNS)Showed a mean growth percent activity of -16.98%. impactfactor.org
BU17A549 (Lung) and othersInhibits tubulin polymerization and WEE1 kinase; induces G2/M arrest and apoptosis. nih.gov
2gHeLa (Cervical)Dual COX/LOX inhibitor with cytotoxic effects. nih.gov
OlmutinibNon-small-cell lung cancer (NSCLC)An EGFR inhibitor. researchgate.net

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Many of the therapeutic effects of thiophene derivatives are rooted in their ability to inhibit specific enzymes. nih.gov Elucidating these mechanisms of action is crucial for rational drug design and development. The thiophene scaffold has been successfully incorporated into inhibitors for a wide range of enzyme families, including kinases, cyclooxygenases, lipoxygenases, and phosphodiesterases. nih.govencyclopedia.pubsciensage.info

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: As discussed in the context of anti-inflammatory and anticancer activity, thiophene derivatives are potent inhibitors of COX and LOX enzymes. nih.gov These enzymes are key to the metabolism of arachidonic acid, which produces prostaglandins (B1171923) and leukotrienes—critical mediators of inflammation and cancer progression. nih.gov Marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid act by inhibiting COX enzymes. nih.govencyclopedia.pub

Kinase Inhibition: In the realm of oncology, thiophene-based drugs often target protein kinases, which regulate cell signaling pathways involved in growth and proliferation. nih.gov The planarity of the thiophene ring can aid its insertion into the ATP-binding pocket of kinases. nih.gov Olmutinib, a thienopyrimidine compound, is an important EGFR kinase inhibitor used to treat non-small-cell lung cancer. researchgate.net

Phosphodiesterase IV (PDE4) Inhibition: PDE4 has been identified as a suitable target for anti-inflammatory therapy, particularly in respiratory diseases like asthma and COPD. sciensage.info Certain aminothiophenes have been reported as effective PDE4 inhibitors. sciensage.info

Tubulin Polymerization Inhibition: Some thiophene derivatives exert their anticancer effects by interacting with tubulin, a protein essential for forming the mitotic spindle during cell division. nih.gov By inhibiting its polymerization, these compounds prevent cancer cells from dividing, ultimately leading to apoptosis. nih.gov

Development of Novel Pharmacophores and Drug Leads

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org This designation is due to its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. Its versatile nature allows medicinal chemists to use it as a central scaffold for building new drug candidates with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. nih.govresearchgate.net

The development of novel drug leads from thiophene scaffolds often involves several key strategies:

Bioisosterism: The thiophene ring is commonly used as a bioisostere for the benzene (B151609) ring. This substitution can enhance biological activity, improve the pharmacokinetic profile, or reduce metabolic liabilities. The sulfur atom can participate in hydrogen bonding, offering interaction possibilities not available to a phenyl ring. nih.gov

Scaffold Hopping and Derivatization: Starting from a core structure like 2,3-Dibromo-4-methylthiophene, chemists can use techniques like parallel synthesis and combinatorial chemistry to create large libraries of derivatives. These libraries can then be screened for activity against various biological targets to identify promising new leads.

Hybrid Molecules: Thiophene moieties are often combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, linking a thiophene core to tetrazole or thiazole (B1198619) rings has been explored to develop new antibacterial agents. researchgate.net

The successful incorporation of the thiophene ring into 26 FDA-approved drugs across numerous pharmacological classes underscores its importance as a foundational element in modern drug discovery. nih.govrsc.org

Antioxidant Activity Assessments and Radical Scavenging Studies

Antioxidants play a vital role in protecting cells from damage caused by free radicals and reactive oxygen species (ROS). nih.gov An imbalance leading to excess ROS, known as oxidative stress, is implicated in numerous diseases, including cancer and cardiovascular conditions. nih.govresearchgate.net Thiophene derivatives have been identified as a promising class of synthetic antioxidants capable of scavenging free radicals. nih.govimpactfactor.org

The antioxidant activity of thiophene derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govimpactfactor.org In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured.

SAR studies have shown that the antioxidant capacity of thiophene derivatives is influenced by their substitution patterns.

A series of newly synthesized thiophene derivatives (RAA1-RAA9) were tested for their ability to scavenge DPPH radicals. Compounds RAA5 and RAA7 exhibited excellent antioxidant activity, comparable to the standard antioxidant ascorbic acid. impactfactor.org

For a series of thiophene-2-carboxamide derivatives, 3-amino substituted compounds showed the highest antioxidant activity, with one derivative exhibiting 62.0% inhibition in an ABTS assay, compared to 88.44% for ascorbic acid. nih.gov

These studies confirm that the thiophene scaffold can be effectively modified to produce potent antioxidants, making it a valuable starting point for the development of agents to combat oxidative stress-related diseases. nih.gov

Ligand Design for Protein Aggregation Diseases

Following a comprehensive and thorough search of scientific literature and chemical databases, no specific research articles or publicly available data were identified that describe the use of this compound as a direct precursor or scaffold for the design and synthesis of ligands targeting protein aggregation diseases. The existing body of research on therapeutic agents for neurodegenerative disorders associated with protein aggregation, such as Alzheimer's disease, focuses on a broader range of thiophene-based compounds.

While the thiophene ring is a recognized pharmacophore in medicinal chemistry due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier, specific studies initiating from this compound for the development of amyloid-beta (Aβ) or tau protein aggregation inhibitors have not been reported in the available scientific literature.

General research in this area highlights the versatility of the thiophene scaffold in creating molecules that can interact with the beta-sheet structures of aggregated proteins. However, these studies typically employ different thiophene starting materials and synthetic routes.

Therefore, as of the current state of published scientific research, there is no specific information, research findings, or data tables to present regarding the medicinal chemistry and biological activity of ligands derived specifically from this compound in the context of protein aggregation diseases.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 2,3-dibromo-4-methylthiophene, and how are intermediates characterized? A:

  • Synthetic Routes : The compound is typically synthesized via bromination of 4-methylthiophene. A one-pot method using Br₂ in acetic acid under controlled temperature (0–25°C) achieves regioselective dibromination at the 2,3-positions . Alternative protocols employ CuBr₂ as a brominating agent, which avoids handling elemental bromine but may require higher temperatures (60–80°C) .
  • Characterization : Full characterization includes:
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., deshielded aromatic protons at δ 6.8–7.2 ppm) .
    • Mass Spectrometry : Molecular ion peaks at m/z 280–282 (M⁺, isotopic pattern consistent with two bromine atoms) .
    • IR : C-Br stretching vibrations near 550–600 cm⁻¹ .

Advanced Regioselectivity in Bromination

Q: How does electronic and steric modulation influence bromination regioselectivity in 4-methylthiophene derivatives? A:

  • Electronic Effects : The methyl group at position 4 directs bromination to the electron-rich 2,3-positions via inductive effects. DFT calculations suggest enhanced electron density at these positions due to hyperconjugation from the methyl group .
  • Steric Considerations : Steric hindrance from bulky substituents (e.g., diaryl groups) can shift bromination to alternative sites. For example, in 3,4-diaryl-2,5-dihydrothiophenes, bromination occurs preferentially at the less hindered α-positions .
  • Experimental Validation : Competitive bromination studies with substituted thiophenes and crystallographic data (e.g., C–Br bond lengths in analogous structures) confirm these trends .

Crystallographic Analysis of Brominated Thiophenes

Q: What structural insights can be gained from X-ray crystallography of this compound derivatives? A:

  • Key Observations :
    • Bond Angles : C-Br bonds in dibrominated thiophenes exhibit angles of ~120° at the thiophene ring, consistent with sp² hybridization .
    • Packing Interactions : Br⋯Br contacts (3.4–3.6 Å) and C–H⋯π interactions stabilize crystal lattices, as seen in structures like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960) .
  • Methodological Note : Refinement using SHELXL (space group P1̄) and validation with PLATON ensure accuracy in disordered regions .

Contradictions in Bromination Efficiency

Q: Why do reported yields for this compound vary across studies, and how can reaction conditions be optimized? A:

  • Key Variables :
    • Solvent : Acetic acid enhances bromine solubility but may protonate the thiophene ring, slowing reactivity. Dichloromethane (DCM) offers faster kinetics but lower regioselectivity .
    • Catalysts : CuBr₂ increases yield (85–90%) but requires stoichiometric amounts. Catalytic FeBr₃ (10 mol%) under ultrasound irradiation achieves comparable yields with shorter reaction times (1–2 h) .
  • Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1) and quench excess Br₂ with Na₂S₂O₃ to prevent over-bromination .

Applications in Organic Electronics

Q: How does this compound serve as a precursor for optoelectronic materials? A:

  • Polymer Synthesis : Suzuki coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) generates π-conjugated polymers for organic field-effect transistors (OFETs) .
  • Bandgap Tuning : Bromine substituents lower the HOMO level (−5.2 eV vs. −4.8 eV for non-brominated analogs), enhancing air stability in devices .

Safety and Handling

Q: What are the toxicological risks associated with this compound, and how should it be handled? A:

  • Toxicity Data : Limited studies on dibrominated thiophenes, but analogous chlorophenols show hepatotoxicity (LD₅₀ ~200 mg/kg in rodents). Assume similar hazards and use PPE (gloves, fume hood) .
  • Waste Disposal : Neutralize brominated byproducts with 10% NaOH before disposal .

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Reactant of Route 1
2,3-Dibromo-4-methylthiophene
Reactant of Route 2
2,3-Dibromo-4-methylthiophene

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